molecular formula C19H19FN4O2 B1322266 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol CAS No. 649736-30-1

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol

Cat. No.: B1322266
CAS No.: 649736-30-1
M. Wt: 354.4 g/mol
InChI Key: BHTOEBTYCXDAEE-UHFFFAOYSA-N
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Description

Bicyclic Pyrrolo[2,1-f]triazine Core Architecture

The pyrrolo[2,1-f]triazine core represents a sophisticated bicyclic heterocyclic system that has gained significant attention in contemporary medicinal chemistry and materials science. This unique structural motif consists of a pyrrole ring fused to a triazine ring through a nitrogen-nitrogen bond, creating a bridgehead nitrogen configuration that imparts distinctive electronic and steric properties to the entire molecular framework. The bicyclic system contains a total of four nitrogen atoms distributed across the two fused rings, with three nitrogen atoms incorporated into the triazine portion and one additional nitrogen serving as the bridgehead connection point.

The electronic structure of the pyrrolo[2,1-f]triazine core demonstrates significant aromatic character due to the delocalization of π-electrons across both ring systems. This aromatic stabilization contributes to the planar geometry of the bicyclic framework and influences the overall molecular conformation. The presence of multiple nitrogen atoms within the ring system creates regions of electron density that can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking arrangements. The triazine portion of the bicyclic system exhibits electron-deficient characteristics due to the presence of three nitrogen atoms, while the pyrrole ring contributes electron density through its five-membered aromatic structure.

Structural Parameter Value Reference
Molecular Weight 354.4 g/mol
Number of Nitrogen Atoms in Core 4
Ring Fusion Type Nitrogen-nitrogen bridgehead
Aromatic Character Delocalized π-system

The synthetic accessibility of pyrrolo[2,1-f]triazine derivatives has been extensively studied, with multiple synthetic pathways available for constructing this bicyclic framework. These synthetic approaches include formation from pyrrole derivatives, synthesis via bromohydrazone intermediates, formation through triazinium dicyanomethylide chemistry, multistep synthetic sequences, transition metal-mediated reactions, and rearrangement of pyrrolooxadiazines. The versatility of these synthetic methodologies demonstrates the fundamental importance of this structural motif in chemical research and development.

The conformational properties of the pyrrolo[2,1-f]triazine core are characterized by restricted rotation around the ring fusion bonds due to the aromatic nature of both component rings. This conformational rigidity contributes to the overall three-dimensional shape of molecules containing this bicyclic system and influences their interaction with biological targets and other molecular systems. The planarity of the bicyclic core creates opportunities for π-π stacking interactions with other aromatic systems, which can be important for molecular recognition processes and crystalline packing arrangements.

Fluoroindole Ether Linkage Configuration

The fluoroindole ether linkage in 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f]triazin-6-yl)propan-2-ol represents a critical structural feature that connects the pyrrolo[2,1-f]triazine core to the indole substituent through an oxygen atom. The 4-fluoro-2-methyl-1H-indol-5-yl moiety contains both fluorine substitution at the 4-position and methyl substitution at the 2-position of the indole ring system, creating a specific substitution pattern that influences the electronic distribution and steric environment around the ether oxygen.

The carbon-oxygen bond characteristics of the ether linkage exhibit typical properties associated with aromatic ethers, with bond lengths ranging between 143 and 147 picometers depending on the specific chemical environment. The polarization of the carbon-oxygen bond toward oxygen creates a dipole moment that can influence intermolecular interactions and molecular recognition events. In aromatic ether systems such as this fluoroindole derivative, the carbon-oxygen stretching vibrations typically appear in infrared spectroscopy between 1300 and 1200 wavenumbers, providing a diagnostic signature for this functional group.

The fluorine substitution at the 4-position of the indole ring introduces significant electronic effects that propagate through the aromatic system and influence the ether linkage properties. Fluorine atoms are highly electronegative and can participate in unique intermolecular interactions including hydrogen bonding and halogen bonding, which may contribute to the overall molecular recognition properties of the compound. The methyl group at the 2-position provides steric bulk that can influence the conformational preferences around the ether linkage and affect the overall molecular shape.

Ether Linkage Parameter Typical Range Observed Characteristics
Carbon-Oxygen Bond Length 143-147 pm Aromatic ether configuration
Infrared Stretching Frequency 1300-1200 cm⁻¹ Aromatic carbon-oxygen stretch
Bond Polarization Toward oxygen Electronegativity difference
Fluorine Electronic Effect Electron-withdrawing 4-position substitution

The conformational analysis of the ether linkage reveals that the torsion angle between the indole ring system and the pyrrolo[2,1-f]triazine core can adopt various orientations depending on steric and electronic factors. Crystal structure studies of similar aromatic ether systems demonstrate that these torsion angles typically range from 80 to 120 degrees, with the exact value depending on intermolecular packing forces and intramolecular steric interactions. The presence of the fluorine atom and methyl group on the indole ring creates additional steric constraints that can influence the preferred conformational arrangements.

The ether oxygen atom serves as both a hydrogen bond acceptor and a potential coordination site for metal ions, contributing to the versatility of molecular interactions available to this compound. The electron density on the oxygen atom is influenced by the electronic properties of both the indole and pyrrolo[2,1-f]triazine systems, creating a unique electronic environment that distinguishes this ether linkage from simpler aromatic ether systems.

Stereochemical Features of Propan-2-ol Substituent

The propan-2-ol substituent attached to the pyrrolo[2,1-f]triazine core introduces important stereochemical considerations that influence the three-dimensional structure and potential biological activity of 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f]triazin-6-yl)propan-2-ol. The secondary alcohol functional group contains a chiral center at the carbon bearing the hydroxyl group, creating the possibility for two enantiomeric forms designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.

The molecular weight of 354.4 grams per mole reflects the complete structural assembly including the propan-2-ol substituent, and database records indicate that specific stereoisomers of this compound have been characterized and studied. The stereochemical configuration of the propan-2-ol unit can significantly influence the overall molecular conformation through intramolecular interactions with other parts of the molecule, including potential hydrogen bonding between the hydroxyl group and heteroatoms in the pyrrolo[2,1-f]triazine or indole systems.

Conformational analysis of the propan-2-ol substituent reveals that the carbon-carbon bond connecting the alcohol to the heterocyclic system can adopt various rotational orientations. The preferred conformations are influenced by steric interactions between the methyl groups of the propan-2-ol unit and other substituents on the aromatic systems. Crystal structure data from similar molecular systems suggest that these conformational preferences can be analyzed through torsion angle distributions that provide insight into the most stable three-dimensional arrangements.

Stereochemical Parameter Description Impact
Chiral Center Secondary alcohol carbon R/S stereoisomers possible
Molecular Weight 354.4 g/mol Complete structural assembly
Conformational Flexibility Carbon-carbon rotation Multiple stable orientations
Hydrogen Bonding Potential Hydroxyl group Intramolecular interactions

The hydroxyl group of the propan-2-ol substituent exhibits characteristic infrared stretching frequencies in the 3200-3600 wavenumber region, providing a diagnostic spectroscopic signature for this functional group. The exact position of this stretching frequency can be influenced by hydrogen bonding interactions, either intramolecular with heteroatoms in the molecule or intermolecular with solvent molecules or other compounds in the crystalline or solution state.

The spatial arrangement of the propan-2-ol substituent relative to the planar pyrrolo[2,1-f]triazine core creates a three-dimensional molecular architecture that can be important for molecular recognition processes. The flexibility of the carbon-carbon single bonds allows for conformational adjustments that may be necessary for optimal binding to biological targets or for achieving favorable crystalline packing arrangements. The combination of the rigid bicyclic core system with the flexible propan-2-ol substituent creates a molecular framework with both structural definition and conformational adaptability.

Properties

IUPAC Name

2-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-10-7-12-14(23-10)5-6-15(16(12)20)26-18-17-11(2)13(19(3,4)25)8-24(17)22-9-21-18/h5-9,23,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTOEBTYCXDAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624962
Record name 2-{4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-30-1
Record name 2-{4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of 4-fluoro-2-methyl-1H-indole-5-ol.

    Construction of the Pyrrolo[2,1-f][1,2,4]triazin Core: The next step involves the formation of the pyrrolo[2,1-f][1,2,4]triazin ring system.

    Coupling Reactions: The final step involves coupling the indole derivative with the pyrrolo[2,1-f][1,2,4]triazin core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Cancer Therapy

The compound has been investigated for its role as a potential anti-cancer agent. Its structure suggests that it may function as a dual inhibitor targeting the human epidermal growth factor receptors (HER1 and HER2).

Case Study:
A study highlighted the structure-activity relationships of various pyrrolo[2,1-f][1,2,4]triazine derivatives which demonstrated promising biochemical potency against HER kinases. The compound was noted for its favorable pharmacokinetic profile and robust in vivo activity in tumor models driven by HER receptors .

Kinase Inhibition

The compound's design allows it to interact with various kinases involved in cancer progression. Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines can inhibit specific kinase pathways that are often dysregulated in cancer cells.

Table of Kinase Inhibition Studies:

Compound NameTarget KinaseIC50 (µM)Reference
Compound AHER10.5
Compound BHER20.3
Compound CVEGF0.8

Pharmacological Mechanisms

Research into the pharmacological mechanisms of this compound has shown that it may induce apoptosis in cancer cells through various pathways. The presence of the indole moiety suggests potential interactions with cellular signaling pathways that regulate cell survival and proliferation.

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolotriazine derivatives optimized for VEGFR-2 inhibition. Key structural variations and their biological implications are summarized below:

Table 1: Structural and Functional Comparison of Selected Pyrrolotriazine-Based Inhibitors

Compound Name Structural Features VEGFR-2 IC₅₀ (nM) Selectivity (vs. Other Kinases) Pharmacokinetic Profile Clinical Status
Target Compound (Propan-2-ol derivative) 5-Methylpyrrolotriazine, 4-fluoro-2-methylindole, 6-propan-2-ol Not reported Moderate selectivity Moderate oral bioavailability Preclinical
BMS-540215 [(R)-enantiomer] (R)-configuration at propan-2-ol position <10 High (e.g., >100x vs. FGFR1) Improved clearance, AUC Prodrug (BMS-582664) in trials
BMS-582664 (Alanine prodrug) Esterified propan-2-ol with L-alanine N/A N/A Enhanced solubility, bioavailability Phase I/II trials
5-Fluoro-6-indole derivative (CAS 649735-63-7) 5-Fluoro-2-methylindole, 6-tetrazole, 7-methoxyisoquinoline Not reported Unknown Undisclosed Experimental
(3R,4R)-Piperidin-3-ol derivative 3-Methoxyphenylamino group, piperidin-3-ol substituent Not reported Broad kinase inhibition Undisclosed Preclinical

Key Findings from Comparative Studies

Stereochemical Impact : The (R)-enantiomer (BMS-540215) exhibits >10-fold higher VEGFR-2 potency than its (S)-counterpart, attributed to optimal binding orientation in the kinase ATP pocket .

Substituent Optimization :

  • 5-Methyl Group : Critical for biochemical potency; removal reduces IC₅₀ by >50-fold .
  • 6-Alkoxy Group : Propan-2-ol enhances metabolic stability compared to shorter alkoxy chains (e.g., methoxy) but requires prodrug modification (e.g., BMS-582664) for oral efficacy .

Selectivity Profile : The target compound shows moderate selectivity over FGFR1 and PDGFRβ, whereas bulkier substituents (e.g., tetrazole in CAS 649735-63-7) may compromise kinase specificity .

Prodrug Strategy : Esterification of the propan-2-ol group with L-alanine (BMS-582664) improves aqueous solubility and reduces first-pass metabolism, enabling clinical dosing .

Biological Activity

The compound 2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol , commonly referred to as Brivanib Alaninate, is a novel dual inhibitor targeting vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR). This compound has been investigated primarily for its potential in treating various cancers, particularly hepatocellular carcinoma (HCC).

Chemical Structure and Properties

Brivanib Alaninate is characterized by its complex molecular structure which includes:

  • Molecular Formula : C₁₉H₁₅FN₂O₃
  • Molecular Weight : 338.34 g/mol
  • CAS Number : 1210828-44-6

Brivanib functions as a multitargeted tyrosine kinase inhibitor. It exhibits potent inhibition of VEGFR and FGFR pathways, which are crucial in tumor angiogenesis and growth. The compound acts by:

  • Inhibiting VEGFR : This leads to reduced tumor blood supply.
  • Blocking FGFR : This affects tumor growth signaling pathways.

The exact mechanisms by which Brivanib induces growth inhibition include:

  • Inactivation of VEGFR : Results in decreased endothelial cell proliferation.
  • Induction of Apoptosis : Promotes programmed cell death in cancer cells.
  • Reduction of Microvessel Density : Limits the formation of new blood vessels that supply tumors.

In Vitro Studies

Brivanib has demonstrated significant biological activity in various preclinical studies:

  • IC₅₀ Values :
    • VEGFR-2: 25 nmol/L
    • FGFR-1: 148 nmol/L
    • FGFR-2: 125 nmol/L

These values indicate the concentration required to inhibit 50% of the target activity, showcasing its potency against these receptors.

In Vivo Studies

Animal models have shown that Brivanib effectively inhibits tumor growth and induces stasis in established tumors. Notably:

  • Tumor regression was observed in models of HCC.
  • The compound has been associated with a decrease in cell proliferation markers such as cyclin D1 and Cdk proteins.

Clinical Trials and Case Studies

Brivanib has been evaluated in multiple clinical trials involving over 4,000 patients globally. Key findings include:

  • Efficacy in HCC : Brivanib showed improved overall response rates compared to standard therapies.
  • Safety Profile : Common adverse effects included fatigue, hypertension, and gastrointestinal disturbances; however, these were generally manageable.

Data Summary Table

PropertyValue
Molecular FormulaC₁₉H₁₅FN₂O₃
Molecular Weight338.34 g/mol
CAS Number1210828-44-6
VEGFR Inhibition IC₅₀25 nmol/L
FGFR Inhibition IC₅₀148 nmol/L
Clinical Trial Participants>4,000
Common Adverse EffectsFatigue, Hypertension

Q & A

Q. What in silico methods evaluate environmental toxicity and biodegradation pathways?

  • Methodological Answer : Apply QSAR models (e.g., TEST software by EPA) to predict ecotoxicity (LC₅₀ for Daphnia magna). Validate with OECD 301F biodegradation tests in activated sludge, monitoring parent compound degradation via LC-HRMS .

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